

An In-depth Technical Guide to the Acute Toxicity of Tolfenpyrad

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of **Tolfenpyrad**, a pyrazole insecticide. The information is compiled from various regulatory assessments and toxicological studies to support research and development activities. This document focuses on quantitative toxicity data, experimental methodologies, and the underlying toxicological mechanisms.

Core Data Presentation: Acute Toxicity Values

The acute toxicity of **Tolfenpyrad** has been evaluated across various species and routes of exposure. The following tables summarize the key quantitative data, primarily the median lethal dose (LD50) for oral and dermal exposure and the median lethal concentration (LC50) for inhalation exposure.



Oral Acute
Toxicity of
Tolfenpyrad

топепругац				
Species	Strain	Sex	Vehicle	LD50 (mg/kg bw)
Rat	SD	Male	Aqueous CMC- Na solution	260 - 386[1]
Rat	SD	Female	Aqueous CMC- Na solution	113 - 150[1][2][3]
Rat	-	Combined	-	239[4][5]
Rat	-	Male	Olive oil	86[1]
Rat	-	Female	Olive oil	75[1][6]
Mouse	ICR	Male	Aqueous CMC- Na solution	114[1]
Mouse	ICR	Female	Aqueous CMC- Na solution	107[1]
Mouse	ICR	Male	Olive oil	80 - 100[1]
Mouse	ICR	Female	Olive oil	50 - 80[1]



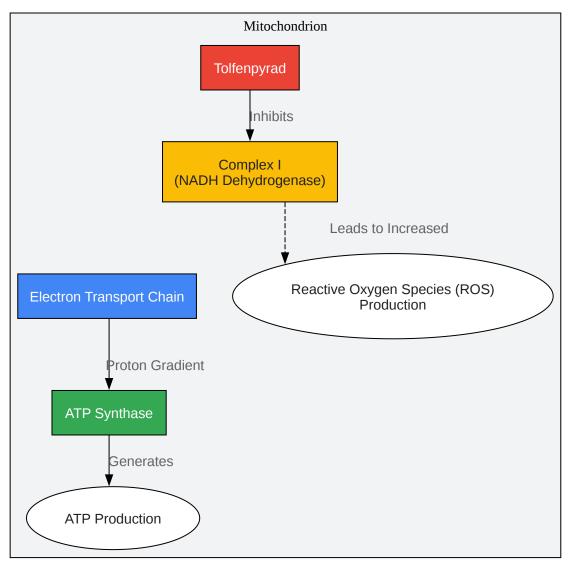
Dermal and Inhalation Acute Toxicity of Tolfenpyrad			
Route	Species	Sex	LD50 / LC50
Dermal	Rat	Male	>2000 mg/kg bw[1][4] [6]
Dermal	Rat	Female	>3000 mg/kg bw[1][4]
Dermal	Rat	Combined	>2500 mg/kg bw[4]
Inhalation	Rat	Male	>2.21 mg/L[1][4]
Inhalation	Rat	Female	>1.50 mg/L[1][4]
Inhalation	Rat	Combined	>1.82 mg/L[4]

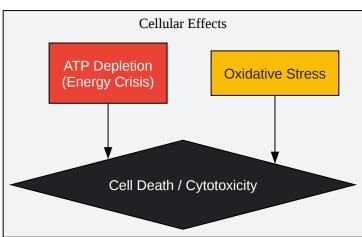
Note: **Tolfenpyrad** is classified as moderately toxic (WHO Hazard Class II) via the oral route and has low toxicity via dermal and inhalation routes.[2][3][4] In human poisoning cases, ingestion has led to severe systemic effects and high mortality, while dermal and inhalation exposures resulted in milder effects.[2][3][7][8][9]

Mechanism of Action

Tolfenpyrad's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I.[1][2][3][6] This disruption of cellular respiration leads to a cascade of events culminating in cellular energy failure and cytotoxicity.







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Caption: Tolfenpyrad's mechanism of action, inhibiting mitochondrial Complex I.



Experimental Protocols for Acute Toxicity Studies

While specific, detailed protocols for the cited studies on **Tolfenpyrad** are not publicly available, the following represents standardized methodologies typically employed in accordance with international guidelines (e.g., OECD Test Guidelines) for acute toxicity assessment.

Acute Oral Toxicity Protocol (Up-and-Down Procedure or Fixed Dose Method)

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.
- Housing: Animals are housed individually in cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- Dose Administration: Tolfenpyrad is typically administered as a single oral dose via gavage.
 The substance is often dissolved or suspended in a suitable vehicle, such as corn oil or a
 0.5% carboxymethylcellulose solution.
- Dosing Procedure: A sequential dosing approach is used. A single animal is dosed at a
 specific level. If the animal survives, the next animal is dosed at a higher level; if it dies, the
 next is dosed at a lower level. This continues until the reversal criteria are met.
- Observations: Animals are observed for clinical signs of toxicity and mortality frequently on
 the day of dosing and at least once daily thereafter for 14 days. Observations include
 changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory,
 autonomic, and central nervous system effects. Body weights are recorded prior to dosing
 and at regular intervals throughout the study.
- Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination).



 Data Analysis: The LD50 is calculated using a maximum likelihood method based on the pattern of survival and mortality at the different dose levels.

Acute Dermal Toxicity Protocol

- Test Animals: Young adult rats, rabbits, or guinea pigs are used.
- Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
- Dose Application: **Tolfenpyrad**, either in its neat form or as a preparation in a suitable vehicle, is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.
- Exposure Duration: The exposure period is typically 24 hours.
- Observations: Similar to the oral toxicity study, animals are observed for clinical signs of toxicity and mortality for 14 days. Skin irritation at the site of application is also evaluated.
- Data Analysis: The LD50 is determined. As Tolfenpyrad has low dermal toxicity, studies
 often conclude with a limit test at a high dose (e.g., 2000 mg/kg) without mortality.

Acute Inhalation Toxicity Protocol

- Test Animals: Young adult rats are typically used.
- Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized to generate a breathable atmosphere containing the test substance at a known concentration.
- Exposure Conditions: Animals are exposed to Tolfenpyrad as an aerosol or vapor for a standard duration, typically 4 hours. The concentration in the chamber is monitored throughout the exposure period.
- Observations: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.



 Data Analysis: The LC50, the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is calculated.



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Caption: Generalized workflow for an acute toxicity study.

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